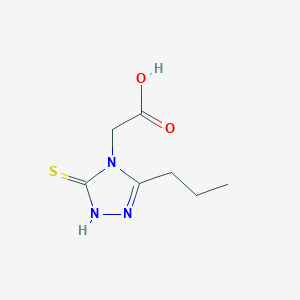

2-(3-propyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)acetic acid

Description

Properties

IUPAC Name |

2-(3-propyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2S/c1-2-3-5-8-9-7(13)10(5)4-6(11)12/h2-4H2,1H3,(H,9,13)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMKLBQBIIALMQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NNC(=S)N1CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201180974 | |

| Record name | 1,5-Dihydro-3-propyl-5-thioxo-4H-1,2,4-triazole-4-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201180974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

853723-94-1 | |

| Record name | 1,5-Dihydro-3-propyl-5-thioxo-4H-1,2,4-triazole-4-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=853723-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Dihydro-3-propyl-5-thioxo-4H-1,2,4-triazole-4-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201180974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-propyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 2-(3-propyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)acetic acid typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the cyclization of thiosemicarbazide with propyl isothiocyanate, followed by the reaction with chloroacetic acid . The reaction conditions often include the use of solvents such as ethanol or water, and the reactions are typically carried out under reflux conditions to ensure complete cyclization and formation of the desired product .

Chemical Reactions Analysis

2-(3-propyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the sulfanyl group in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid . The triazole ring can also participate in nucleophilic substitution reactions, where the hydrogen atoms on the nitrogen atoms can be replaced by various substituents . These reactions are typically carried out under mild conditions to prevent the decomposition of the triazole ring.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that triazole derivatives, including 2-(3-propyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)acetic acid, exhibit significant antimicrobial properties. Triazoles are known to inhibit the biosynthesis of ergosterol in fungi, making them effective antifungal agents. A study conducted by Khedher et al. (2011) demonstrated that similar triazole compounds showed promising activity against various fungal strains, suggesting that this compound could be a candidate for further development in antifungal therapies .

Anti-inflammatory Effects

There is emerging evidence that compounds with triazole structures can exhibit anti-inflammatory properties. For instance, research has shown that triazole derivatives can inhibit the production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases. A case study on related compounds highlighted their effectiveness in reducing inflammation markers in animal models .

Agricultural Applications

Fungicides

The compound's structure suggests it may function as a fungicide due to its ability to disrupt fungal cell wall synthesis. A comparative study of various triazole-based fungicides indicated that compounds with similar structures effectively controlled plant pathogens like Fusarium and Botrytis species .

Plant Growth Regulators

Triazole compounds are also being explored as plant growth regulators. They can influence plant metabolism and growth patterns by modulating hormone levels within plants. Preliminary studies have indicated that this compound may enhance root development and stress resistance in crops .

Material Science Applications

Polymer Chemistry

In material science, the incorporation of triazole compounds into polymer matrices has been studied for enhancing mechanical properties and thermal stability. Research has shown that adding triazole derivatives to polymer formulations can improve their resistance to degradation under UV light exposure .

Nanomaterials

Triazole compounds are also being investigated for their role in synthesizing nanomaterials. Their ability to form stable complexes with metal ions makes them suitable candidates for creating nanocomposites with enhanced electrical and thermal conductivity .

Data Summary

| Application Area | Potential Uses | Supporting Studies |

|---|---|---|

| Medicinal Chemistry | Antifungal agents | Khedher et al., 2011 |

| Anti-inflammatory | Case studies on triazoles | |

| Agriculture | Fungicides | Comparative studies on fungicides |

| Plant growth regulators | Preliminary studies on crop enhancement | |

| Material Science | Polymer enhancement | Research on UV resistance |

| Nanomaterials | Studies on |

Mechanism of Action

The mechanism of action of 2-(3-propyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)acetic acid is primarily attributed to its ability to interact with biological targets through hydrogen bonding and dipole interactions . The triazole ring can form hydrogen bonds with various enzymes and receptors, thereby inhibiting their activity and exerting its biological effects . The sulfanyl group can also participate in redox reactions, further contributing to the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(3-propyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)acetic acid with structurally related triazole-based acetic acid derivatives, focusing on substituents, physicochemical properties, and applications.

Table 1: Comparative Analysis of Triazole-Based Acetic Acid Derivatives

Key Findings:

Substituent Effects on Bioactivity :

- The propyl group in the target compound may enhance membrane permeability compared to bulkier aryl substituents (e.g., phenyl or benzodioxol).

- Thiol (-SH) groups contribute to hydrogen bonding and metal coordination, as seen in Cd(II) complexes.

Synthetic Accessibility: Derivatives with thiophene or benzo[d]thiazole substituents (e.g., ) show higher synthetic yields (84%) due to optimized catalytic conditions.

Physicochemical Properties :

- Molecular weight and lipophilicity vary significantly: The benzodioxol derivative (C17H13N3O4S) has higher hydrophobicity, impacting solubility and bioavailability.

- Melting points for triazole derivatives range widely (e.g., 213–215°C for ), though data for the target compound is absent.

Applications :

Biological Activity

2-(3-propyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)acetic acid is a compound belonging to the class of mercapto-substituted 1,2,4-triazoles. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activities associated with this compound, supported by data tables and relevant research findings.

The chemical formula for this compound is , with a molecular weight of 201.25 g/mol. The IUPAC name for this compound is 2-(3-propyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)acetic acid. Its structure includes a triazole ring which is known for various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines. In one study, sulfanyltriazoles exhibited effective inhibition against cancer cells with IC50 values ranging from 6.2 μM to 43.4 μM depending on the specific cell line tested .

| Cell Line | IC50 (μM) | Compound |

|---|---|---|

| HCT-116 | 6.2 | Triazole derivative |

| T47D | 27.3 | Triazole derivative |

Antimicrobial Activity

The presence of the triazole moiety has been linked to antimicrobial properties. Compounds within this class have shown efficacy against a range of microbial pathogens. The mechanism often involves disruption of cellular processes in bacteria and fungi .

Antiviral Activity

Mercapto-substituted triazoles have also been explored for their antiviral properties. They may serve as promising candidates in overcoming drug-resistant viral strains, particularly in HIV treatments . For instance, certain derivatives demonstrated EC50 values as low as 24 nM against resistant HIV strains .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity : Several studies indicate that triazole derivatives can inhibit enzymes critical for pathogen survival.

- Induction of Apoptosis : The compound may promote programmed cell death in cancer cells through various signaling pathways.

- Disruption of Cellular Processes : By interfering with nucleic acid synthesis or protein functions in pathogens, these compounds can effectively reduce microbial load.

Study on Anticancer Properties

A study published in Pharmaceutical Biology evaluated the efficacy of several triazole derivatives against human colon carcinoma (HCT-116) and breast cancer (T47D) cell lines. The results indicated that compounds similar to this compound exhibited notable cytotoxicity with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .

Research on Antimicrobial Efficacy

Research conducted on the antimicrobial activity of triazole derivatives indicated that they possess broad-spectrum activity against both gram-positive and gram-negative bacteria as well as fungi. The study emphasized the potential for these compounds to be developed into new antimicrobial agents .

Q & A

Q. What are the established synthetic routes for 2-(3-propyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)acetic acid, and how is structural confirmation achieved?

The compound is synthesized via nucleophilic substitution, where 5-substituted-4H-1,2,4-triazol-3-thiones react with chloroacetic acid in an alkaline medium (e.g., NaOH or KOH) under reflux conditions . Structural confirmation employs elemental analysis (C, H, N content), IR spectroscopy (to identify thiol (-SH) at ~2550 cm⁻¹ and carboxylate (-COO⁻) at 1600–1650 cm⁻¹), and thin-layer chromatography (TLC) with silica gel plates to verify purity and individuality .

Q. Which analytical techniques are critical for characterizing physicochemical properties of this compound and its derivatives?

Key techniques include:

- IR spectroscopy : Identifies functional groups (e.g., triazole ring vibrations at 1500–1600 cm⁻¹) .

- Chromatography : HPLC-DAD (Diode Array Detection) quantifies the active pharmaceutical ingredient (API) and degradation products, ensuring ≥98% purity .

- Elemental analysis : Validates empirical formulas (e.g., C, H, N ratios) .

Advanced Research Questions

Q. How can synthesis efficiency be improved using modern methodologies like microwave-assisted reactions or computational design?

Microwave synthesis reduces reaction times (e.g., from hours to minutes) by enhancing thermal efficiency, particularly for cyclization steps in triazole derivatives . Computational tools (e.g., quantum chemical calculations) predict optimal reaction pathways and conditions, minimizing trial-and-error approaches. For example, ICReDD’s reaction path search methods integrate computational and experimental data to streamline synthesis .

Q. What is the impact of substituent variation (e.g., alkyl, aryl, or morpholine groups) on biological activity and stability?

Substituents at the 4-position of the triazole ring significantly influence pharmacological properties:

- Methoxy groups (e.g., 3,4-dimethoxyphenyl) enhance antimicrobial activity due to increased lipophilicity and membrane penetration .

- Metal coordination (e.g., Zn²⁺ or Cu²⁺ salts) improves stability and bioavailability by forming chelates with the thiol and carboxylate groups .

- Morpholine derivatives exhibit enhanced solubility and antifungal activity .

Q. How should researchers address stability challenges under varying pH, temperature, or oxidative conditions?

Forced degradation studies (e.g., acid/base hydrolysis, thermal stress) reveal degradation pathways. For example:

- Acidic conditions : Hydrolysis of the triazole ring or decarboxylation.

- Oxidative stress : Sulfhydryl (-SH) oxidation to disulfides.

Mass balance analysis (degradants + API ≥95%) and HPLC tracking ensure stability .

Q. What computational strategies are effective in predicting reaction outcomes or optimizing synthetic routes?

Quantum mechanical calculations (e.g., DFT) model transition states and energy barriers for key reactions like cyclization. Machine learning algorithms analyze historical reaction data to predict optimal solvent systems, catalysts, or temperatures. For example, ICReDD’s feedback loop combines computational predictions with experimental validation to accelerate discovery .

Q. How can contradictory data in pharmacological studies (e.g., varying antimicrobial efficacy across analogs) be resolved?

- Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., alkyl chain length, aromaticity) and correlate with bioassay results .

- Dose-response profiling : Identify non-linear effects or toxicity thresholds (e.g., Zn²⁺ salts showing biphasic activity) .

- Statistical validation : Use ANOVA or multivariate analysis to distinguish significant trends from experimental noise .

Q. What methodologies are used to synthesize and characterize metal/organic salts of this compound?

- Metal salts : React the free acid with metal sulfates (e.g., CuSO₄, ZnSO₄) in aqueous NaOH. Characterize via IR (shift in -SH and -COO⁻ peaks) and elemental analysis for metal content .

- Organic salts : Piperidine or morpholine derivatives are synthesized in ethanol. NMR (¹H/¹³C) confirms salt formation via proton transfer .

Q. Which advanced analytical methods quantify trace impurities or degradation products in API batches?

Q. What strategies enhance synergistic effects when combining this compound with xanthine or theophylline derivatives?

Co-crystallization or co-administration with methylxanthines (e.g., theophylline) improves pharmacokinetic profiles. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.